molecular formula C11H12N2O4S B1251412 7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one

7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No. B1251412
M. Wt: 268.29 g/mol
InChI Key: IRQPIGVFKBQNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one is a member of the class of benzothiazines that is 3,4-dihydro-2H-1,4-benzothiazin-3-one bearing additional hydroxy and 2-amino-2-carboxyethyl substituents at positions 5 and 7 respectively. It has a role as a human metabolite. It is a benzothiazine, a lactam, a member of phenols and a non-proteinogenic alpha-amino acid.

Scientific Research Applications

Oxidation Chemistry and Neurotransmitter Conjugates

  • This compound appears as a result of the oxidation of norepinephrine and epinephrine in the presence of cysteine. This process generates cysteinyl conjugates of catecholaminergic neurotransmitters, serving as precursors to various dihydrobenzothiazines (DHBTs). These findings have implications in neurodegenerative disorders (Shen & Dryhurst, 1997).

Synthesis and Chemical Properties

  • The compound is part of a series synthesized to study aza and thio analogues of natural products like blepharigenin. Such studies contribute to understanding the chemical properties and potential applications of these compounds (Kluge & Sicker, 1996).

Reactivity and Formation of Benzothiazine Derivatives

  • The compound's reactivity was explored through treatments with sodium hydroxide and hydrochloric acid, leading to the formation of various benzothiazine derivatives. This research is crucial in the field of organic chemistry, particularly in understanding the behavior of benzothiazines (Coutts et al., 1970).

Application in Synthesis of Spiro Heterocycles

  • The compound is used in synthesizing spiro derivatives of N-aminopyrrole or 3-pyridazinone, which are significant in medicinal chemistry. This synthesis method is efficient and contributes to the development of new pharmaceutical compounds (Nazarenko et al., 2007).

Anti-Microbial Properties

  • Certain derivatives of the compound exhibit moderate to significant anti-microbial activities. This discovery is vital in the search for new anti-bacterial and anti-fungal agents (Ahmad et al., 2011).

Biological Activity and Pharmacological Potential

  • Some derivatives of the compound are being explored for their potential as diuretics and analgesics. This research is part of a broader search for new biologically active substances in the pharmaceutical industry (Ukrainets et al., 2017).

properties

Product Name

7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

2-amino-3-(5-hydroxy-3-oxo-4H-1,4-benzothiazin-7-yl)propanoic acid

InChI

InChI=1S/C11H12N2O4S/c12-6(11(16)17)1-5-2-7(14)10-8(3-5)18-4-9(15)13-10/h2-3,6,14H,1,4,12H2,(H,13,15)(H,16,17)

InChI Key

IRQPIGVFKBQNEM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2S1)CC(C(=O)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 2
7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 3
7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 4
7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 5
7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 6
7-(2-amino-2-carboxyethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one

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